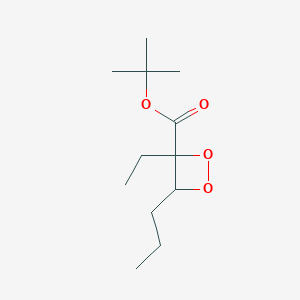

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Número de catálogo B8422313

Peso molecular: 230.30 g/mol

Clave InChI: UQSGFZLFVDICFF-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08609883B2

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type A with a downstream reactor of type B. 2.42 kg/l·h of a 26% by weight solution of tert-butyl hydroperoxide and 17% by weight of potassium hydroxide in water and 0.86 kg/l·h of 2-ethylhexanoyl chloride are fed to the first reactor. The dosage rates are based on the total volume of the reactor arrangement in litres. Cooling with cooling water keeps the internal temperature in both reactors at 46° C. The reaction mixture withdrawn from the second reactor is mixed with 1.5 kg/l·h of demineralized water and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid, and with demineralized water, and then dried with calcium chloride. 1.06 kg/l·h of tert-butyl peroxy-2-ethylhexanoate are obtained (93.1% based on 2-ethyl-hexanoyl chloride).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5]O)([CH3:4])([CH3:3])[CH3:2].[OH-:7].[K+].[CH2:9]([CH:11]([CH2:15][CH2:16][CH2:17][CH3:18])[C:12](Cl)=[O:13])[CH3:10].[OH2:19]>>[CH3:18][CH2:17][CH2:16][CH:15]1[O:19][O:7][C:11]1([C:12]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:13])[CH2:9][CH3:10] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C(=O)Cl)CCCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction is effected in a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 46° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture withdrawn from the second reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is mixed with 1.5 kg/l·h of demineralized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic phase is removed

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

with demineralized water, and then dried with calcium chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained (93.1% based on 2-ethyl-hexanoyl chloride)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CCCC1C(OO1)(CC)C(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |